L-sorbose-6-13C chemical structure and properties
L-sorbose-6-13C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Sorbose-6-13C, a stable isotope-labeled sugar crucial for various research and development applications. The document details its chemical structure, and physicochemical and spectroscopic properties, and outlines its synthesis and key applications, particularly in metabolic pathway analysis.
Chemical Structure and Properties
L-Sorbose-6-13C is a derivative of L-Sorbose, a naturally occurring ketohexose, where the carbon atom at the 6th position is replaced with its stable isotope, ¹³C. This isotopic labeling is instrumental for tracing and quantifying metabolic pathways without introducing radioactive materials.
Table 1: Chemical Identifiers for L-Sorbose-6-13C
| Identifier | Value |
| CAS Number | 478506-38-6[1][2][3][4] |
| Molecular Formula | C₅¹³CH₁₂O₆[1][3][5] |
| Molecular Weight | 181.15 g/mol [1][3][5] |
| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one-6-¹³C |
| SMILES | [13CH2]1--INVALID-LINK--(CO)O)O)O">C@@HO[1] |
Table 2: Physicochemical Properties of L-Sorbose (Unlabeled)
| Property | Value |
| Appearance | White to off-white crystalline powder or crystals.[2][6] |
| Melting Point | 155 - 165 °C[6] |
| Solubility | Soluble in water.[2][6] |
| Specific Optical Rotation | -42° to -44° (c=1, H₂O)[6] |
| Stability | Stable under normal storage conditions.[2] |
Spectroscopic Properties:
The primary analytical distinction for L-Sorbose-6-13C arises from its ¹³C NMR and Mass Spectrometry data.
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¹³C NMR: A distinct signal for the ¹³C-enriched carbon at the C6 position will be observed with a significantly higher intensity compared to the natural abundance signals of the other carbon atoms. The chemical shift will be consistent with a primary alcohol carbon in a sugar environment. For unlabeled L-Sorbose, ¹³C NMR data is available for reference.[2][7]
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Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled L-Sorbose (180.16 g/mol ) due to the presence of the ¹³C isotope.[8][9][10]
Synthesis and Production
The synthesis of L-Sorbose-6-13C typically involves introducing the ¹³C label at a specific step in a synthetic or biosynthetic pathway. A common industrial method for producing L-Sorbose is the microbial oxidation of D-Sorbitol.[11][12]
Biosynthetic Pathway for L-Sorbose Production:
The industrial production of L-Sorbose is a key step in the Reichstein process for synthesizing ascorbic acid (Vitamin C). It begins with the reduction of D-Glucose to D-Sorbitol, followed by regioselective oxidation by microorganisms like Gluconobacter oxydans.[11][12]
Biosynthetic pathway from D-Glucose to L-Sorbose.
To produce L-Sorbose-6-¹³C, one would start with D-Glucose-6-¹³C. The subsequent reduction and oxidation steps would retain the isotopic label at the C6 position.
Experimental Protocols
Protocol 1: Synthesis of L-Sorbose-6-¹³C via Microbial Oxidation
This protocol is adapted from established methods for producing labeled L-Sorbose.[11][13]
-
Preparation of Labeled D-Sorbitol:
-
Start with commercially available D-Glucose-6-¹³C.
-
Dissolve the labeled glucose in water.
-
Perform a reduction reaction using a reducing agent like sodium borohydride to convert the aldehyde group of glucose to a primary alcohol, yielding D-Sorbitol-6-¹³C.
-
The resulting crude sorbitol can be used directly for the next step without extensive purification.[13]
-
-
Fermentation:
-
Prepare a fermentation medium containing the D-Sorbitol-6-¹³C, yeast extract, and potassium dihydrogen phosphate.[13]
-
Sterilize the medium and inoculate with a culture of Gluconobacter oxydans.
-
Incubate the culture at approximately 30°C with aeration for 24-48 hours. The bacteria will perform a regioselective oxidation of sorbitol at the C5 position to produce L-Sorbose-6-¹³C.[11][13]
-
-
Purification:
-
After fermentation, remove the bacterial cells by centrifugation or filtration.
-
The supernatant, containing L-Sorbose-6-¹³C, can be purified using techniques such as chromatography (e.g., ion-exchange or column chromatography) to isolate the final product.
-
Protocol 2: Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
L-Sorbose-6-¹³C can be used as a tracer to study metabolic pathways in various biological systems. This is a generalized workflow.[14]
-
Cell Culture and Labeling:
-
Culture the cells or organism of interest in a defined medium.
-
Introduce L-Sorbose-6-¹³C into the medium as the sole carbon source or as part of a mixture with unlabeled substrates.
-
Allow the cells to grow and metabolize the labeled sorbose until an isotopic steady state is reached.
-
-
Metabolite Extraction:
-
Quench the metabolic activity rapidly (e.g., using cold methanol).
-
Extract the intracellular metabolites using appropriate solvent systems.
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Analysis and Flux Calculation:
-
Use the measured mass isotopomer distributions to calculate the relative fluxes through the central carbon metabolic pathways. This involves using specialized software to fit the experimental data to a metabolic network model.
-
Applications in Research and Drug Development
-
Metabolic Engineering: L-Sorbose-6-¹³C is used to trace carbon flux in microorganisms engineered for the production of valuable chemicals, such as Vitamin C.[12][15] Understanding the metabolic bottlenecks allows for targeted genetic modifications to improve yield.
-
Drug Development: Stable isotope-labeled compounds are used as internal standards for quantitative analysis (e.g., in pharmacokinetic studies) during drug development.[5] They can also be used to probe the metabolic fate of drug candidates or to study the effect of drugs on cellular metabolism.
-
Fundamental Biological Research: As a labeled sugar, it can be used to investigate carbohydrate metabolism in various organisms.[1] For instance, it has been used to study enzyme expression in fungi and pathways for sorbitol synthesis in renal tissue.[10][16]
Workflow for ¹³C-Metabolic Flux Analysis:
This diagram illustrates the general workflow for a ¹³C-MFA experiment, a key application for L-Sorbose-6-¹³C.
Workflow of a ¹³C-Metabolic Flux Analysis experiment.
References
- 1. L-[6-13C]Sorbose | 478506-38-6 | MS35536 | Biosynth [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. omicronbio.com [omicronbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glycodepot.com [glycodepot.com]
- 7. L-(-)-SORBOSE(87-79-6) 13C NMR spectrum [chemicalbook.com]
- 8. L-Sorbose [webbook.nist.gov]
- 9. L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
